

L-Altrose: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: *L-Altrose*

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Abstract

L-Altrose, a rare L-sugar, presents a unique stereochemical arrangement that distinguishes it from more common hexoses. This document provides an in-depth exploration of the chemical structure and stereochemistry of **L-Altrose**. It includes a summary of its physicochemical properties, a detailed look at its various structural representations, and an overview of a key synthetic pathway. This guide is intended to serve as a technical resource for professionals in research and drug development who are interested in the nuanced characteristics of this monosaccharide.

Physicochemical Properties of L-Altrose

L-Altrose is a white crystalline powder.^[1] Its key quantitative properties are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
IUPAC Name	(2R,3S,4S,5S)-2,3,4,5,6-Pentahydroxyhexanal	[2]
CAS Number	1949-88-8	[3]
Molecular Formula	C6H12O6	[3]
Molecular Weight	180.16 g/mol	[3]
Melting Point	107-109 °C	
Specific Rotation [α] _D	-33.0 \pm 2.0° (c = 1% in H ₂ O)	
Solubility	Soluble in water; Slightly soluble in DMSO and methanol.	

Chemical Structure and Stereochemistry

L-Altrose is an aldohexose, meaning it is a six-carbon sugar with an aldehyde group at one end. It is the L-enantiomer of the unnatural monosaccharide D-Altrose. The stereochemistry of **L-Altrose** is fundamental to its unique properties. It is a C-3 epimer of L-mannose.

Fischer Projection

The Fischer projection is a two-dimensional representation of a three-dimensional organic molecule. For **L-Altrose**, the hydroxyl groups on carbons 2, 4, and 5 are on the left, while the hydroxyl group on carbon 3 is on the right.

Cyclic Forms: Haworth and Chair Conformations

In solution, **L-Altrose**, like other monosaccharides, exists predominantly in cyclic hemiacetal forms. The hydroxyl group on carbon 5 attacks the aldehyde carbon (C1) to form a six-membered pyranose ring. This cyclization creates a new stereocenter at C1, the anomeric carbon, resulting in two anomers: α -L-altropyranose and β -L-altropyranose.

The Haworth projection provides a perspective on the planar representation of the cyclic structure. In the more stable chair conformations, the substituents can be either axial or

equatorial. Due to its stereochemistry, derivatives of altrose have been shown to be flexible and can occupy both the 4C1 and 1C4 conformations in solution.

Caption: Structural representations of **L-Altrose**.

Note: The images in the DOT script are placeholders. For a functional diagram, these would be replaced with actual image files of the Haworth and Chair conformations.

Experimental Protocols: Synthesis of L-Altrose

Several synthetic routes to **L-Altrose** have been reported. One efficient method involves a three-step synthesis starting from D-galactose, which is readily available. This approach utilizes a Perlin aldehyde intermediate.

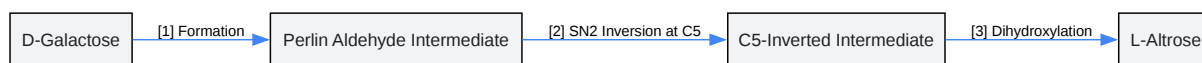
Key Steps in the Synthesis from D-Galactose

- **Formation of the Perlin Aldehyde:** D-galactal is treated with a mercury(II) salt in the presence of an acid to yield the corresponding Perlin aldehyde.
- **Stereochemical Inversion at C5:** The hydroxyl group at the C5 position of the Perlin aldehyde undergoes stereochemical inversion. This is a critical step to convert the D-configuration to the L-configuration at this center. This can be achieved via a Mitsunobu reaction or by conversion to a good leaving group (e.g., triflate) followed by an SN2 reaction with a nucleophile.
- **Dihydroxylation:** The double bond in the resulting intermediate is then dihydroxylated to introduce the hydroxyl groups at C2 and C3, yielding the **L-altrose** backbone.

A detailed experimental protocol would require specific quantities of reagents, reaction times, temperatures, and purification methods which can be found in the cited literature.

Visualization of the Synthetic Pathway

The logical flow of the synthesis of **L-Altrose** from D-galactose can be visualized as a workflow diagram.



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Caption: Synthetic workflow from D-Galactose to **L-Altrose**.

Conclusion

L-Altrose remains a subject of interest for chemists and biochemists due to its rare natural occurrence and unique stereochemical properties. This guide provides a foundational understanding of its structure, stereochemistry, and a viable synthetic approach. The provided data and visualizations are intended to support further research and development involving this intriguing L-sugar.

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